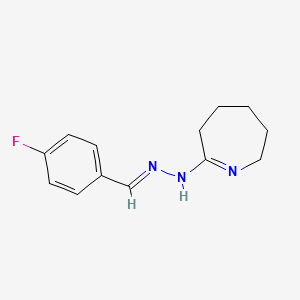![molecular formula C21H27N3O4 B11986120 4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11986120.png)
4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of methoxy groups attached to the phenyl rings and a piperazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine typically involves the condensation of 2-methoxyphenylpiperazine with 2,4,5-trimethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to effects such as smooth muscle relaxation and modulation of neurotransmitter release .
相似化合物的比较
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, also targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine is unique due to its specific substitution pattern on the phenyl rings and the presence of a piperazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C21H27N3O4 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H27N3O4/c1-25-18-8-6-5-7-17(18)23-9-11-24(12-10-23)22-15-16-13-20(27-3)21(28-4)14-19(16)26-2/h5-8,13-15H,9-12H2,1-4H3/b22-15+ |
InChI 键 |
HYDFSGHIBFOPOU-PXLXIMEGSA-N |
手性 SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=C(C=C3OC)OC)OC |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C=C3OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11986037.png)


![2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11986055.png)



![4-methyl-3-phenyl-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986088.png)



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11986104.png)
![4-({(E)-[3-(Difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11986117.png)
![N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide](/img/structure/B11986139.png)
